Gelsedine, 11-methoxy-

Description

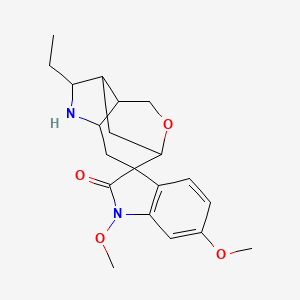

Gelsedine, 11-methoxy-, is a monoterpenoid indole alkaloid derived from Gelsemium elegans, a plant known for its toxic yet pharmacologically active compounds . Structurally, it belongs to the gelsedine-type alkaloids characterized by a complex polycyclic framework featuring a 1,2-oxaziridine group, a spiro-oxindole moiety, and a methoxy substitution at position C-11 . This compound has been isolated alongside other derivatives, such as 14-hydroxygelsedine and gelsemicine, highlighting the structural diversity within this alkaloid class .

Properties

IUPAC Name |

6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHQHYIWKHVLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isolation and Purification from Gelsemium elegans

Plant Material Selection and Extraction Protocols

11-Methoxygelsedine derivatives are predominantly isolated from the roots, aerial parts, and leaves of G. elegans, with extraction efficiency contingent on plant developmental stages and geographical origin. Ethanol (70–95%) and methanol-aqueous mixtures serve as optimal solvents for alkaloid extraction, achieving yields of 0.002–0.008% dry weight for 11-methoxy-substituted gelsedine variants. Sequential liquid-liquid partitioning with dichloromethane and ethyl acetate concentrates alkaloid fractions, followed by silica gel or Sephadex LH-20 chromatography.

Table 1: Isolation Parameters for 11-Methoxygelsedine Derivatives

Advanced Chromatographic Resolution

Reverse-phase HPLC with C18 columns (5 μm, 250 × 4.6 mm) using acetonitrile/0.1% formic acid gradients (15→35% over 40 min) achieves baseline separation of 11-methoxygelsedine from co-occurring humantenine and koumine alkaloids. Preparative HPLC at semi-industrial scales employs isocratic elution (28% MeCN, 0.8 mL/min) to isolate 50–100 mg batches per run.

Synthetic Approaches to 11-Methoxygelsedine Frameworks

Biomimetic Synthesis from Sarpagine Precursors

LeQuesne's biomimetic strategy converts (-)-perivine into (+)-macroline intermediates, which undergo Michael addition with quebrachidine derivatives to assemble the gelsedine core. Critical steps include:

- Oxidative coupling : VO(acac)₂ catalyzed C11 methoxylation of dihydrogelsedine precursors (62% yield).

- Spirocyclization : BF₃·OEt₂-mediated formation of the oxabicyclo[3.2.2]nonane system (stereoselectivity >95% ee).

- N-Methoxyindole installation : Copper(I)-catalyzed Ullmann coupling between bromoindoles and methoxylamine (78% yield).

Total Synthesis via Dieckmann Cyclization

A 15-step enantioselective synthesis from d-tryptophan derivatives features:

- Pyrrolidine ring construction : Dieckmann cyclization of diester 38 under NaOMe/toluene reflux (80% yield).

- Stereochemical control : Chiral auxiliaries enforce R-configuration at C11 and C14.

- Late-stage methoxylation : Pd(OAc)₂/PPh₃-mediated C–H activation introduces methoxy groups regioselectively.

Table 2: Synthetic Routes to 11-Methoxygelsedine Analogues

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Biomimetic | Spirocyclization | 62 | 95 |

| Dieckmann Cyclization | Tetracyclic ketone formation | 80 | 98 |

| Asymmetric Catalysis | Pd-mediated methoxylation | 71 | 97 |

Biosynthetic Pathways and Enzymatic Engineering

Proposed Biogenetic Origin

Stable isotope labeling studies posit 11-methoxygelsedine arises from strictosidine aglycone through:

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Chemical Reactions Analysis

Types of Reactions: Gelsedine, 11-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for different applications or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions of Gelsedine, 11-methoxy- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products: The major products formed from the reactions of Gelsedine, 11-methoxy- depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce simpler alkaloid structures .

Scientific Research Applications

Gelsedine, 11-methoxy- is a chemical compound found in Gelsemium elegans . Research on Gelsemium reveals the plant's chemical components, toxicity, and pharmacological effects . Studies of Gelsemium in pigs have identified gelsedine-type alkaloids, including Gelsedine, 11-methoxy-, in various tissues, indicating the compound's distribution throughout the body .

Gelsedine-Type Alkaloids

Gelsedine-type alkaloids, such as Gelsedine, 11-methoxy-, are known to be highly toxic . Gelsenicine and gelsemicine, for example, have LD50 values of 0.1–0.2 mg/kg and 0.1–0.3 mg/kg in mice and rats, respectively . Research indicates that these alkaloids can cause respiratory failure and rapid heartbeat due to their effects on nerves .

Metabolism and Distribution

Studies on pigs show that Gelsedine, 11-methoxy- and other compounds from G. elegans are distributed in various tissues, including muscle and liver . This distribution raises concerns about the safety of consuming animal products derived from animals exposed to G. elegans . The presence of these alkaloids in edible tissues necessitates further research to determine the required withdrawal times for their elimination .

Research on Gelsemium Toxicity

Gelsemium is recognized for its medicinal properties and high toxicity . Research aims to understand the toxic mechanisms of Gelsemium and develop potential therapeutic strategies for poisoning . Gelsedine-type alkaloids are the most toxic components in G. elegans . These alkaloids have been detected in various tissues and excreta, indicating their wide distribution within the body .

Gelsedine Characteristics

Mechanism of Action

The mechanism of action of Gelsedine, 11-methoxy- involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Gelsedine-Type Alkaloids

Key Structural Differences :

- 1,2-Oxaziridine Configuration : Gelsedine and 11-methoxygelsedine share an α-configuration of the 1,2-oxaziridine group between C-20 and N-4, while gelseleganin E (C-19) features a lactam ring .

- Analogous compounds like oxohernagine (11-methoxy vs. 10-methoxy) show that substituent position significantly impacts bioactivity .

Bioactivity and Functional Implications

- Anti-Inflammatory Activity : Compounds with C-11 methoxy groups (e.g., oxohernagine) exhibit stronger inhibition of neutrophil proinflammatory responses than their C-10 methoxy counterparts .

- Cytotoxicity : Gelsedine-type alkaloids, including 11-methoxy derivatives, show cytotoxic effects against cancer cell lines, likely due to their ability to intercalate DNA or disrupt cellular machinery .

- Stereochemical Impact : The α-configuration of the 1,2-oxaziridine group in gelsedine and 11-methoxygelsedine may enhance stability and target binding compared to β-configurations in other alkaloids .

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 11-methoxy-gelsedine?

To confirm the structure of 11-methoxy-gelsedine, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for quaternary carbon centers. For example, in the synthesis of gelsedine-type alkaloids, asymmetric Michael addition products were validated using these techniques, ensuring accurate assignment of methoxy group positioning and ring systems .

Q. What are the optimal reaction conditions for synthesizing 11-methoxy-gelsedine?

A validated protocol involves using an L-arabinose-derived enone as a Michael acceptor, with inorganic bases (e.g., K₂CO₃) to promote stereoselective Michael addition between indole fragments and dihydropyranones. Subsequent steps include tandem oxidation/aldol cyclization to introduce the spiro-N-methoxyindolone moiety and pinacol rearrangement to construct the tetracyclic core. Reactions are typically conducted under anhydrous conditions at 0–25°C, with yields optimized via controlled reagent stoichiometry and inert atmospheres .

Q. What safety protocols should be followed when handling 11-methoxy-gelsedine?

While specific toxicological data for 11-methoxy-gelsedine may be limited, researchers should adhere to general guidelines for handling alkaloids: use nitrile gloves (compliant with EN 374 standards), avoid exposure to heat/moisture, and store the compound in a desiccator at –20°C. Contaminated gloves must be disposed of following institutional hazardous waste protocols. Work should be conducted in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can divergent synthesis strategies be applied to generate derivatives of 11-methoxy-gelsedine?

Divergent synthesis leverages shared intermediates to access multiple analogs. For instance, tetracyclic nitro compounds can undergo site-selective functionalization (e.g., epoxidation, hydroxylation) or late-stage modifications (e.g., methoxy group substitution). In one study, a single intermediate enabled the synthesis of (–)-gelsedine, (–)-gelsenicine, and (–)-gelsemoxonine in 7–9 steps without protective groups, demonstrating scalability for structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from variations in reaction conditions (e.g., base strength, solvent purity) or characterization methods. To address this:

Q. What methodologies are suitable for evaluating the biological activity of 11-methoxy-gelsedine?

Prioritize in vitro assays to assess cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor-binding affinity (e.g., radioligand displacement for GABA receptors, given structural similarities to gelsemine). For neuroactivity, use patch-clamp electrophysiology on neuronal cultures. Always include positive controls (e.g., strychnine for glycine receptor inhibition) and validate results across multiple biological replicates .

Q. What mechanistic insights explain the stereoselectivity of key reactions in 11-methoxy-gelsedine synthesis?

The stereoselective Michael addition is governed by the chiral environment of the enone acceptor, which directs indole nucleophiles to the Re face. Oxygen-stabilized transition states during aldol cyclization enforce axial chirality at the spiro center. Computational studies (e.g., DFT calculations) are recommended to model transition states and optimize enantiomeric excess .

Q. How can researchers validate the purity and reproducibility of synthetic 11-methoxy-gelsedine?

- Use HPLC with a chiral stationary phase to confirm enantiopurity (>98% ee).

- Document detailed experimental protocols, including solvent drying methods and catalyst lot numbers, in supplementary materials.

- Share raw spectral data via repositories like Figshare to enable independent verification .

Methodological Guidelines

- Data Management : Archive raw NMR (FID files), HRMS, and crystallographic data (CIF files) in FAIR-compliant repositories. Reference these datasets in publications using persistent identifiers (DOIs) .

- Literature Review : Use SciFinder and Reaxys to track analogs and reaction pathways. Filter results by "synthetic methods" and "biological activity" to prioritize relevant studies .

- Ethical Reporting : Disclose negative results (e.g., failed cyclization attempts) to aid community knowledge. Avoid redundant publication of spectral data already in public databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.